molecular formula C22H24ClN5OS B2737848 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide CAS No. 482326-96-5

4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide

Cat. No.: B2737848
CAS No.: 482326-96-5
M. Wt: 441.98
InChI Key: DYILJZROQOIFLX-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a heterocyclic compound featuring a pyrazolone core linked to a piperazine ring via a thiourea bridge. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-known pharmacophore associated with anti-inflammatory, analgesic, and antipyretic activities . The 3-chlorophenyl substituent on the piperazine ring may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5OS/c1-16-20(21(29)28(25(16)2)18-8-4-3-5-9-18)24-22(30)27-13-11-26(12-14-27)19-10-6-7-17(23)15-19/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYILJZROQOIFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects, supported by recent research findings and case studies.

This compound can be characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₇ClN₄O₂
Molecular Weight 356.806 g/mol
CAS Number 5525-35-9
LogP 3.868
PSA 71.55 Ų

The biological activity of this compound is attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes, particularly those involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding: It may modulate signaling pathways by binding to cellular receptors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated its effect against E. coli β-carbonic anhydrase, revealing a minimum inhibitory concentration (MIC) of 177.99 µg/mL when treated with 1.0 mg/mL of the compound .

Case Study: Antimicrobial Efficacy

In a study focusing on the antimicrobial potency of similar compounds, it was found that modifications to the pyrazole ring enhanced activity against various pathogens. The structure–activity relationship (SAR) indicated that the presence of the chlorophenyl group significantly contributed to increased antimicrobial effectiveness .

Anticancer Activity

The thiazolidinone derivatives related to this compound have been studied extensively for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Properties

A recent review highlighted the potential of thiazolidinone derivatives in cancer therapy, emphasizing their multi-target effects and ability to overcome drug resistance . The incorporation of the pyrazole moiety into these structures has been shown to enhance cytotoxicity against several cancer cell lines.

Enzyme Inhibition Studies

The compound has also been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, its inhibitory action on carbonic anhydrases has been linked to reduced bacterial growth and potential therapeutic applications in treating infections.

In Silico Docking Studies

In silico studies have provided insights into the binding modes of this compound with target enzymes. Molecular docking simulations suggest strong interactions with active sites, supporting experimental findings of enzyme inhibition .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-(3-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperazine-1-carbothioamide exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives possess inhibitory effects against a range of bacteria, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L . This suggests a promising avenue for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . Case studies indicate that certain derivatives can selectively target cancer cells while sparing normal cells, thereby reducing potential side effects associated with conventional chemotherapy .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of pyrazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure was found to play a crucial role in its efficacy, with modifications leading to enhanced activity .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that specific analogs of this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of apoptosis-related proteins .
Compound NameActivity TypeTarget Organisms/CellsMIC (μmol/L)Reference
4-(3-chlorophenyl)-N-(1,5-dimethyl...)AntimicrobialE. coli, P. aeruginosa4 - 20
Pyrazole Derivative XAnticancerHuman Cancer Cell LinesN/A
Similar Pyrazole Compound YAntimicrobialGram-positive/negative Bacteria6 - 12

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Substituent Variations on the Pyrazolone Core

  • Benzamide vs. Piperazine-Carbothioamide: The compound [4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylcarbamothioyl)benzamide] () replaces the piperazine ring with a benzamide group. The benzamide derivative was used to synthesize metal complexes, suggesting the thiourea group’s role in chelation .
  • Formamide vs. Carbothioamide: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide () replaces the thiourea with a formamide group. However, the thioamide’s lower electronegativity may improve membrane permeability in biological systems .
  • Acetamide Derivatives: N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () introduces a methylsulfanylphenylacetamide group. The sulfur in the methylsulfanyl moiety may contribute to hydrophobic interactions, while the acetamide’s carbonyl group could engage in hydrogen bonding distinct from the thiourea’s dual donor/acceptor capacity .

Piperazine Ring Modifications

  • Piperazine-1-carboxamide vs. Carbothioamide: A piperazine-1-carboxamide derivative (e.g., compound 22f in ) replaces the thiourea with a carboxamide. The thioamide’s sulfur may confer stronger metal-binding affinity, relevant for enzyme inhibition or catalysis .

Structural and Electronic Implications

  • Thiourea vs. Urea/Amide: The thiourea group in the target compound has a C=S bond (thione) instead of C=O (amide/urea). The sulfur atom’s larger atomic radius may also influence steric interactions in molecular recognition .
  • 3-Chlorophenyl Substituent :
    Compared to unsubstituted piperazine derivatives, the 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding or metabolic stability. Similar chlorophenyl groups are common in bioactive compounds to enhance lipophilicity and resistance to oxidation .

Physicochemical and Crystallographic Properties

  • Hydrogen-Bonding Patterns: The thiourea group (N–H and C=S) can act as both donor and acceptor, forming diverse hydrogen-bonding networks. In contrast, the formamide derivative () primarily engages via N–H (donor) and C=O (acceptor) interactions. Crystal structures of related compounds (e.g., ) highlight how substituents dictate packing motifs, affecting solubility and stability .
  • Thermal and Solubility Trends: Thioamides generally exhibit lower melting points than amides due to weaker intermolecular forces. For example, the formamide derivative () crystallizes in a monoclinic system with strong hydrogen bonds, whereas the target compound’s thiourea may lead to less ordered packing, enhancing solubility in nonpolar solvents .

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